molecular formula C10H8N4O3S B11365355 N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11365355
M. Wt: 264.26 g/mol
InChI Key: WVYQEKJQLKJSPA-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C10H8N4O3S/c1-6-4-7(14(16)17)2-3-8(6)11-10(15)9-5-18-13-12-9/h2-5H,1H3,(H,11,15)

InChI Key

WVYQEKJQLKJSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds or non-covalent interactions. The nitrophenyl group may play a crucial role in these interactions by facilitating the binding to active sites of enzymes. Additionally, the thiadiazole ring can interact with various biological pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure contributes to the compound’s stability and reactivity, making it a valuable molecule in various research and industrial applications.

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